molecular formula C20H15N B081383 Benzylidene 2-fluorenamine CAS No. 13924-50-0

Benzylidene 2-fluorenamine

Cat. No.: B081383
CAS No.: 13924-50-0
M. Wt: 269.3 g/mol
InChI Key: MZLBNAQKLUROAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylidene 2-fluorenamine can be synthesized through the reaction of ammonia with difluorobenzophenone . This reaction typically occurs in an inert atmosphere and is carried out in organic solvents such as methanol or dimethylformamide .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process is conducted under controlled temperature and pressure to prevent decomposition and ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzylidene 2-fluorenamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenamines .

Mechanism of Action

The mechanism of action of Benzylidene 2-fluorenamine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific biochemical pathways, leading to its effects in biological systems. For example, its derivatives have been shown to inhibit neutrophil adherence by targeting beta 2-integrins. This anti-adhesion activity is crucial in reducing inflammation and other related conditions.

Comparison with Similar Compounds

Uniqueness: Benzylidene 2-fluorenamine stands out due to its unique structure, which combines the properties of both benzylidene and fluorenamine. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

Benzylidene 2-fluorenamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant research findings concerning this compound.

Chemical Structure and Properties

Chemical Formula : C20_{20}H15_{15}N
Molecular Weight : 285.34 g/mol
CAS Registry Number : 139644

The structure of this compound features a benzylidene group attached to a 2-fluorenamine core, which contributes to its reactivity and biological interactions.

Synthesis Methods

This compound can be synthesized through the condensation reaction of benzaldehyde with 2-fluorenamine. This reaction typically occurs under acidic or basic conditions and can be optimized using various catalysts. Recent studies have explored eco-friendly synthesis methods using natural biocatalysts, which enhance yield while minimizing environmental impact .

Antiproliferative Activity

Research has demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. A study highlighted its efficacy in inhibiting the growth of human cancer cells, suggesting that it may interfere with cellular mechanisms critical for tumor proliferation .

The biological activity of this compound is largely attributed to its ability to form Schiff bases, which are known for their diverse biological activities. The imine group formed during the condensation reaction is crucial for the compound's interaction with biological targets, including enzymes and receptors involved in cell signaling pathways .

Case Studies and Research Findings

  • Anticancer Studies :
    • A series of derivatives based on this compound were tested for their anticancer properties. The results indicated that certain modifications to the structure could enhance its activity against specific cancer types.
    • In vitro assays revealed that compounds containing the benzylidene moiety showed higher cytotoxicity compared to their non-benzylidene counterparts, emphasizing the importance of this functional group in enhancing biological activity.
  • Enzyme Inhibition :
    • This compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in managing metabolic disorders.
  • Neuroprotective Effects :
    • Some studies have indicated that this compound could possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases. This aspect requires further investigation but presents an exciting avenue for future research.

Data Summary Table

Biological Activity Effect Observed Reference
AntiproliferativeInhibition of cancer cell growth
Enzyme inhibitionPotential inhibition of metabolic enzymes
NeuroprotectivePossible protective effects on neuronsOngoing studies

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-2-6-15(7-3-1)14-21-18-10-11-20-17(13-18)12-16-8-4-5-9-19(16)20/h1-11,13-14H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLBNAQKLUROAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13924-50-0
Record name Benzylidene 2-fluoreneamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013924500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13924-50-0
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Record name 2-(BENZYLIDENEAMINO)FLUORENE
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